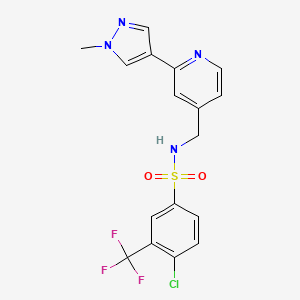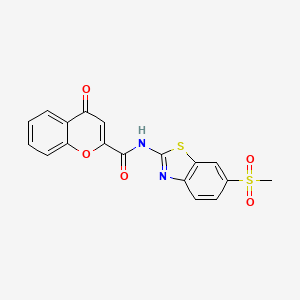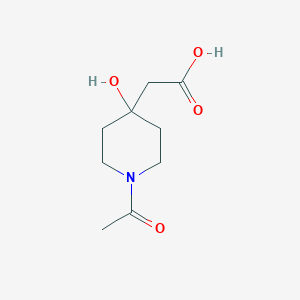
N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, a bromophenyl group, and a dimethoxybenzamide group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The bromophenyl group is a phenyl ring substituted with a bromine atom, and the dimethoxybenzamide group consists of a benzene ring substituted with an amide and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the bromophenyl group, and the dimethoxybenzamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structural features make it a potential candidate for combating microbial infections. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Studies have shown promising results, suggesting that it could serve as a basis for developing novel antimicrobial agents .
Anti-Inflammatory Effects
Inflammation is associated with various health conditions, including autoimmune diseases and chronic inflammation-related disorders. Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a potential therapeutic agent .
Cancer Research
Compounds with thiazole moieties have shown promise in cancer therapy. Researchers have evaluated the cytotoxic effects of this compound against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further exploration .
Drug Design and Optimization
The compound’s diverse pharmacological properties make it an attractive starting point for drug design. Computational modeling studies can guide modifications to enhance its efficacy, bioavailability, and safety profile. Researchers are actively exploring its potential as a lead compound for novel drug development .
Wirkmechanismus
Zukünftige Richtungen
The study of new thiazole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and potential applications of “N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” and similar compounds .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVDGVEQOCPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)
![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

